molecular formula C21H28O5 B13831018 Hdopa

Hdopa

Cat. No.: B13831018
M. Wt: 360.4 g/mol
InChI Key: JBTKFLIEKACQQE-VHKLNFGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11β-Hydroxy-3,20-dioxopregn-4-en-21-oic acid (Hdopa) is a steroidal compound identified as a biomarker for the activation of peroxisome proliferator-activated receptor alpha (PPARα). This compound is involved in various metabolic pathways and has been studied for its role in energy homeostasis and immune regulation .

Preparation Methods

Hdopa can be synthesized from corticosterone through a series of oxidative reactions. The synthetic route involves the sequential oxidation of corticosterone at carbon 21, leading to the formation of this compound. The reaction conditions typically involve the use of hepatic cytochromes P450, aldehyde dehydrogenase (ALDH3A2), and 21-hydroxysteroid dehydrogenase (AKR1C18)

Chemical Reactions Analysis

Hdopa undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include cytochrome P450 enzymes, aldehyde dehydrogenases, and specific dehydrogenases . The major products formed from these reactions include Dhopa and other related steroidal compounds.

Mechanism of Action

Hdopa exerts its effects through the activation of PPARα, a nuclear receptor involved in lipid metabolism. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA elements in the promoter regions of target genes . This binding leads to the transcription of genes involved in lipid, glucose, and amino acid homeostasis. The molecular targets and pathways involved include hepatic cytochromes P450, aldehyde dehydrogenases, and specific dehydrogenases .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid

InChI

InChI=1S/C21H28O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h9,13-17,23H,3-8,10H2,1-2H3,(H,25,26)/t13-,14-,15+,16-,17+,20-,21-/m0/s1

InChI Key

JBTKFLIEKACQQE-VHKLNFGVSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)C(=O)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)C(=O)O)C)O

Origin of Product

United States

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